molecular formula C15H16O B3051738 1-Benzyl-4-ethoxybenzene CAS No. 35672-52-7

1-Benzyl-4-ethoxybenzene

Cat. No.: B3051738
CAS No.: 35672-52-7
M. Wt: 212.29 g/mol
InChI Key: WFYBLFWSJYBHCK-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethoxybenzene (CAS: 35672-52-7, molecular formula: C₁₅H₁₆O, molecular weight: 212.29 g/mol) is a substituted benzene derivative featuring a benzyl group (–CH₂C₆H₅) at position 1 and an ethoxy group (–OCH₂CH₃) at position 4. This compound is primarily recognized as Dapagliflozin Impurity 68, a byproduct in the synthesis of the antidiabetic drug dapagliflozin . Its structure combines aromaticity with electron-donating substituents, influencing its chemical reactivity and physical properties.

Properties

IUPAC Name

1-benzyl-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-16-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYBLFWSJYBHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290896
Record name 1-benzyl-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35672-52-7
Record name NSC71634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable acid catalyst .

Industrial Production Methods: In industrial settings, the production of 1-Benzyl-4-ethoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Benzyl-4-ethoxybenzene exerts its effects involves its interaction with specific molecular targets. The benzyl and ethoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-benzyl-4-ethoxybenzene, highlighting substituent differences, molecular properties, and safety

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties (Selected) Safety/Toxicity
1-Benzyl-4-ethoxybenzene 35672-52-7 C₁₅H₁₆O 212.29 Benzyl, ethoxy Pharmaceutical impurity; handle with caution
1-(Benzyloxy)-4-ethynylbenzene 84284-70-8 C₁₅H₁₂O 208.26 Benzyloxy, ethynyl M.P.: 260°C; B.P.: 328.5°C; Flash Pt.: 148.7°C Limited toxicity data
1-Benzyloxy-4-nitrobenzene 1145-76-2 C₁₃H₁₁NO₃ 237.23 Benzyloxy, nitro Irritant (Xi hazard code)
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene 35684-12-9 C₁₉H₂₀O 264.37 Butyl, methoxyphenyl-ethynyl Purity: 95% No toxicity data available
1-Ethenyl-4-methoxybenzene 637-69-4 C₉H₁₀O 134.17 Ethenyl, methoxy
1-Ethyl-4-methoxy-2-methylbenzene 61000-06-4 C₁₀H₁₄O 150.22 Ethyl, methoxy, methyl

Substituent Effects on Reactivity and Properties

  • Electron-Donating Groups (EDGs): The ethoxy group in 1-benzyl-4-ethoxybenzene activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to ortho/para positions. Similarly, methoxy groups (e.g., in 1-ethenyl-4-methoxybenzene) enhance ring activation .
  • Electron-Withdrawing Groups (EWGs):

    • The nitro group in 1-benzyloxy-4-nitrobenzene deactivates the ring, favoring meta substitution and reducing reactivity in electrophilic processes .
  • Hybrid Substituents:

    • Ethynyl groups (e.g., in 1-(benzyloxy)-4-ethynylbenzene) introduce sp-hybridized carbons, enabling conjugation and altering electronic properties. This compound’s high boiling point (328.5°C) suggests strong intermolecular interactions due to linear geometry and π-system rigidity .

Physical Property Trends

  • Molecular Weight and Boiling Points:
    • Higher molecular weight correlates with elevated boiling points (e.g., 1-(benzyloxy)-4-ethynylbenzene at 328.5°C vs. 1-ethenyl-4-methoxybenzene at ~134 g/mol) .
    • Bulky substituents (e.g., butyl in 1-butyl-4-[(4-methoxyphenyl)ethynyl]benzene) increase hydrophobicity, impacting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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